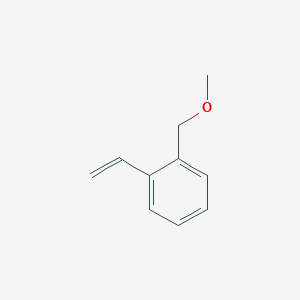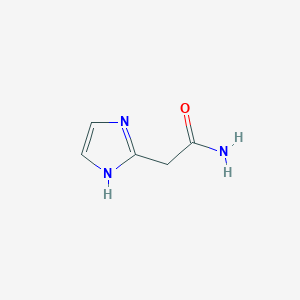![molecular formula C20H19NO B13922614 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine CAS No. 188879-06-3](/img/structure/B13922614.png)
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is an organic compound with a complex structure that includes a pyridine ring substituted with a phenyl group and a phenylmethoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-phenylpyridine with phenylmethoxyethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often include rigorous purification steps to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyridine: Lacks the phenylmethoxyethyl group, making it less complex.
5-Phenyl-2-methylpyridine: Contains a methyl group instead of the phenylmethoxyethyl group.
Uniqueness
5-Phenyl-2-[2-(phenylmethoxy)ethyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
188879-06-3 |
|---|---|
Molekularformel |
C20H19NO |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
5-phenyl-2-(2-phenylmethoxyethyl)pyridine |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)16-22-14-13-20-12-11-19(15-21-20)18-9-5-2-6-10-18/h1-12,15H,13-14,16H2 |
InChI-Schlüssel |
NLBYJHSRZWMSFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC2=NC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


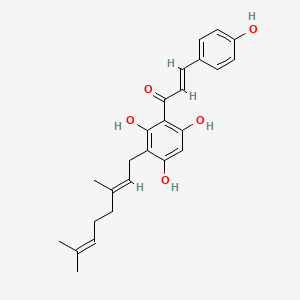
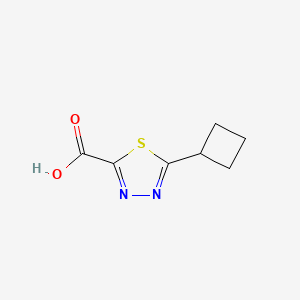
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
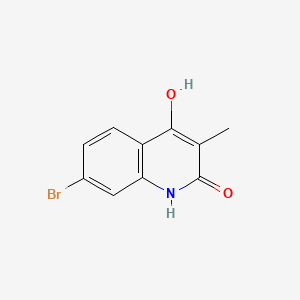
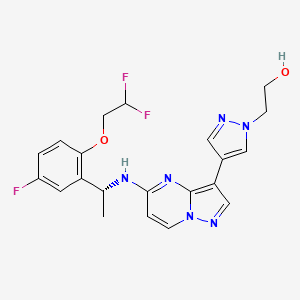
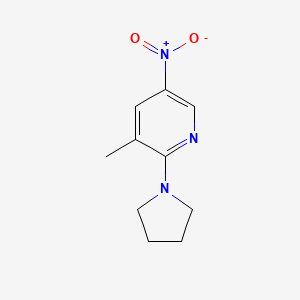
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
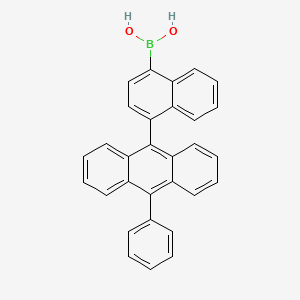
![Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)


![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
